1-(1H-1,2,4-Triazol-1-yl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(1H-1,2,4-Triazol-1-yl)cyclopropane-1-carboxylic acid is a chemical compound with the CAS Number: 1447992-40-6 . It has a molecular weight of 153.14 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including this compound, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis
The InChI Code for this compound is 1S/C6H7N3O2/c10-5(11)6(1-2-6)9-4-7-3-8-9/h3-4H,1-2H2,(H,10,11) . This code provides a specific string of characters that represents the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, 1,2,4-triazole derivatives have been synthesized and evaluated for their cytotoxic activities .Physical and Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 153.14 .Scientific Research Applications
Heterocyclic Derivative Synthesis
- 1,2,4-Triazole derivatives, including those related to 1-(1H-1,2,4-Triazol-1-yl)cyclopropane-1-carboxylic acid, have been synthesized for potential applications in medicinal and agricultural chemistry. These derivatives are notable for their herbicidal and antifungal activities (Lassalas et al., 2017).
Synthesis and Structural Analysis
- Research has focused on the synthesis and crystallographic analysis of various triazole derivatives. This includes studies on bond lengths and electron density, providing insights into the structural properties of these compounds (Boechat et al., 2016).
Application in Polymer Science
- Derivatives of cyclopropane carboxylic acid, including this compound, have been utilized in the synthesis of polymers. These polymers exhibit unique properties such as transparency and hardness, relevant in material science (Moszner et al., 1999).
Antimicrobial Activity
- Some triazole derivatives demonstrate antimicrobial properties. Research into the synthesis and characterization of these compounds provides a basis for developing new antimicrobial agents (Holla et al., 2005).
Coordination Polymer Development
- The study of coordination polymers involving triazole derivatives, including those related to this compound, has been significant. These polymers have potential applications in various fields, such as material science and catalysis (Yang et al., 2013).
Natural Product Synthesis and Biological Activities
- Cyclopropane-containing natural products, including 1-aminocyclopropane-1-carboxylic acid derivatives, have been a subject of interest due to their range of biological activities. This research area spans isolation, synthesis, and exploration of potential applications in pharmaceuticals and agriculture (Coleman & Hudson, 2016).
Fungicidal Properties
- Triorganotin derivatives of 1,2,4-triazol-4-yl benzoates, closely related to this compound, have been synthesized and shown to possess significant antifungal activities. This research suggests potential agricultural applications (Li et al., 2010).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
It is known that triazole derivatives often interact with various enzymes and receptors in the body .
Mode of Action
The nitrogen atoms in the triazole moiety are known to actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the function of the target, potentially altering cellular processes.
Biochemical Pathways
Compounds with a triazole moiety have been found to exhibit a range of bioactivities, including anticancer, antibacterial, antiviral, and anti-inflammatory activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Result of Action
For instance, certain compounds have been found to inhibit the proliferation of cancer cells by inducing apoptosis .
Biochemical Analysis
Biochemical Properties
Triazole compounds have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which can influence the function of these biomolecules .
Cellular Effects
Some triazole compounds have been shown to exhibit potent inhibitory activities against certain cancer cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that triazole compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that triazole compounds are stable under normal conditions
Properties
IUPAC Name |
1-(1,2,4-triazol-1-yl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c10-5(11)6(1-2-6)9-4-7-3-8-9/h3-4H,1-2H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHIZHJNIXDDSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)N2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1447992-40-6 |
Source
|
Record name | 1-(1H-1,2,4-triazol-1-yl)cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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